molecular formula C9H12ClFN2 B6205286 2-(5-chloro-3-fluoropyridin-2-yl)-2-methylpropan-1-amine CAS No. 1604818-08-7

2-(5-chloro-3-fluoropyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B6205286
CAS No.: 1604818-08-7
M. Wt: 202.65 g/mol
InChI Key: QEEQYIAHCCIEQP-UHFFFAOYSA-N
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Description

2-(5-chloro-3-fluoropyridin-2-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, as well as a methylpropan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-3-fluoropyridin-2-yl)-2-methylpropan-1-amine typically involves the reaction of 5-chloro-2,3-difluoropyridine with appropriate reagents to introduce the methylpropan-1-amine group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. The process may involve multiple steps, including halogen exchange and amination reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-3-fluoropyridin-2-yl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives

Scientific Research Applications

2-(5-chloro-3-fluoropyridin-2-yl)-2-methylpropan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-chloro-3-fluoropyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms on the pyridine ring can influence the compound’s binding affinity and selectivity for these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-3-fluoropyridin-2-yl)acetonitrile: This compound shares a similar pyridine ring structure but has an acetonitrile group instead of a methylpropan-1-amine group.

    5-chloro-2,3-difluoropyridine: This compound is a precursor in the synthesis of 2-(5-chloro-3-fluoropyridin-2-yl)-2-methylpropan-1-amine and lacks the amine group.

Uniqueness

This compound is unique due to the specific combination of substituents on the pyridine ring and the presence of the methylpropan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(5-chloro-3-fluoropyridin-2-yl)-2-methylpropan-1-amine' involves the reaction of 2-methylpropan-1-amine with 5-chloro-3-fluoropyridine in the presence of a suitable catalyst.", "Starting Materials": [ "2-methylpropan-1-amine", "5-chloro-3-fluoropyridine" ], "Reaction": [ "Step 1: To a stirred solution of 2-methylpropan-1-amine (1.0 equiv) in a suitable solvent, add 5-chloro-3-fluoropyridine (1.2 equiv) and a suitable catalyst (0.1 equiv).", "Step 2: Heat the reaction mixture at a suitable temperature for a suitable time.", "Step 3: Cool the reaction mixture to room temperature and quench the reaction by adding a suitable quenching agent.", "Step 4: Extract the product with a suitable solvent and purify it by a suitable method such as column chromatography or recrystallization." ] }

CAS No.

1604818-08-7

Molecular Formula

C9H12ClFN2

Molecular Weight

202.65 g/mol

IUPAC Name

2-(5-chloro-3-fluoropyridin-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C9H12ClFN2/c1-9(2,5-12)8-7(11)3-6(10)4-13-8/h3-4H,5,12H2,1-2H3

InChI Key

QEEQYIAHCCIEQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=C(C=C(C=N1)Cl)F

Purity

95

Origin of Product

United States

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